3-[(3-Nitropyridin-2-yl)amino]phenol
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Overview
Description
3-[(3-Nitropyridin-2-yl)amino]phenol is an organic compound with the molecular formula C11H9N3O3 It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an amino group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitropyridin-2-yl)amino]phenol typically involves the nitration of pyridine derivatives followed by amination and coupling reactions. One common method involves the reaction of 3-nitropyridine with aniline derivatives under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitropyridin-2-yl)amino]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: SnCl2, iron powder
Substitution: Various electrophiles in the presence of catalysts like Pd/C
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenols and pyridines
Scientific Research Applications
3-[(3-Nitropyridin-2-yl)amino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Nitropyridin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The phenol group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitropyridine: Similar structure but lacks the phenol group.
3-Nitropyridine: Lacks the amino and phenol groups.
4-Amino-3-nitropyridine: Similar structure but with different substitution pattern.
Uniqueness
3-[(3-Nitropyridin-2-yl)amino]phenol is unique due to the presence of both the nitro group on the pyridine ring and the phenol group, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-9-4-1-3-8(7-9)13-11-10(14(16)17)5-2-6-12-11/h1-7,15H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFLBUQNINRPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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